molecular formula C6H10N2O2 B13864023 3-Hydroxymethyl-1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine

3-Hydroxymethyl-1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine

Cat. No.: B13864023
M. Wt: 142.16 g/mol
InChI Key: GJYVLKOWZDCQHN-UHFFFAOYSA-N
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Description

6-(hydroxymethyl)-2-methyl-4,5-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazine ring with hydroxymethyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(hydroxymethyl)-2-methyl-4,5-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization and functional group modifications to introduce the hydroxymethyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

6-(hydroxymethyl)-2-methyl-4,5-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the pyridazine ring or the substituents.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(hydroxymethyl)-2-methyl-4,5-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 6-(hydroxymethyl)-2-methyl-4,5-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pyridazine ring can interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(hydroxymethyl)-2-methylpyridazin-3-one
  • 6-(hydroxymethyl)-4,5-dihydropyridazin-3-one
  • 2-methyl-4,5-dihydropyridazin-3-one

Uniqueness

6-(hydroxymethyl)-2-methyl-4,5-dihydropyridazin-3-one is unique due to the presence of both hydroxymethyl and methyl groups on the pyridazine ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

6-(hydroxymethyl)-2-methyl-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C6H10N2O2/c1-8-6(10)3-2-5(4-9)7-8/h9H,2-4H2,1H3

InChI Key

GJYVLKOWZDCQHN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC(=N1)CO

Origin of Product

United States

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